molecular formula C14H13N3O3S B2367336 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034415-12-6

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide

Cat. No.: B2367336
CAS No.: 2034415-12-6
M. Wt: 303.34
InChI Key: OCNHSGICHZWBFJ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research, designed as a potential modulator of key enzymatic pathways. Its molecular architecture strategically incorporates two privileged heterocyclic systems: a 4-methylthiazole-5-carboxamide moiety and a 7-oxofuro[2,3-c]pyridine scaffold. The thiazole carboxamide unit is a well-established structural feature in numerous bioactive compounds, frequently contributing to high-affinity target binding. This motif is found in molecules with diverse activities, including COX-2 inhibition for anti-inflammatory research and potent inhibition of enzymes like xanthine oxidase . The fused furopyridine core, on the other hand, is a less common structure that can mimic nucleotide bases and is often explored in the context of kinase inhibition and angiogenesis research . The connection of these two fragments via a flexible ethylenediamine-like linker is a rational design strategy that can facilitate simultaneous interaction with multiple domains of a protein target. Researchers are investigating this compound primarily as a candidate for developing novel therapeutic agents, with initial studies focusing on its potential anti-proliferative and anti-inflammatory effects. Its proposed mechanism of action involves the selective targeting of specific kinases or other ATP-binding proteins, making it a valuable chemical probe for studying intracellular signaling cascades. This compound is intended for use in established in vitro assays to elucidate its precise molecular target profile, binding affinity, and functional activity.

Properties

IUPAC Name

4-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-12(21-8-16-9)13(18)15-4-6-17-5-2-10-3-7-20-11(10)14(17)19/h2-3,5,7-8H,4,6H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNHSGICHZWBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Furopyridinone Followed by Amine Substitution

Furo[3,2-c]pyridin-4(5H)-one serves as a key starting material. Treatment with phosphorus oxychloride (POCl₃) at 120–140°C for 2.5 hours achieves chlorination at the 4-position, yielding 4-chlorofuro[3,2-c]pyridine in 81% yield after silica gel chromatography. Subsequent nucleophilic substitution with ethylenediamine under reflux in anhydrous tetrahydrofuran (THF) introduces the ethylamine moiety.

Key Reaction Conditions

  • Chlorination : POCl₃ (1.5 equiv), 120–140°C, 2.5 hours
  • Amine Substitution : Ethylenediamine (3.0 equiv), THF, 12 hours, 60°C

Direct Functionalization via Bromination

Alternatively, bromination of furo[3,2-c]pyridin-4(5H)-one with N-bromosuccinimide (NBS) in acetonitrile at 0°C for 1 hour introduces a bromine atom at the 7-position (16% yield). Palladium-catalyzed coupling with ethylamine derivatives (e.g., Buchwald-Hartwig amination) then installs the ethylamine group.

Synthesis of 4-Methylthiazole-5-carboxylic Acid

The thiazole-carboxylic acid precursor is synthesized via cyclization and oxidation:

Cyclocondensation of Thioamides

A mixture of 4-methylthiazole-5-carbaldehyde and potassium permanganate in acidic aqueous conditions oxidizes the aldehyde to the carboxylic acid. This method achieves 75–85% yields but requires careful temperature control to prevent over-oxidation.

Pd/BaSO₄-Catalyzed Hydrogenation

4-Methylthiazole-5-carboxylic acid chloride, prepared by treating the acid with thionyl chloride (SOCl₂), undergoes hydrogenation over Pd/BaSO₄ in xylene at reflux. This method is noted for its eco-friendliness and scalability (yield: 68–72%).

Coupling of Furopyridine Ethylamine and Thiazole Carboxamide

The final step involves forming the amide bond between the two fragments:

Acid Chloride-Mediated Coupling

4-Methylthiazole-5-carboxylic acid chloride reacts with 7-oxofuro[2,3-c]pyridin-6(7H)-yl ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours, yielding the target compound in 65–70% purity.

Optimization Insights

  • Solvent : DCM > THF due to better solubility of intermediates
  • Base : TEA (2.5 equiv) minimizes side reactions

Carbodiimide Coupling Reagents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enhances coupling efficiency (yield: 78–82%). This method reduces racemization and is preferred for lab-scale synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acid Chloride Coupling 65–70 90–92 Scalable, minimal byproducts Requires acid chloride preparation
EDC/HOBt Mediated 78–82 95–97 High efficiency, room temperature Costlier reagents

Challenges and Mitigation Strategies

  • Instability of Furopyridine Intermediates : Storage under inert atmosphere (N₂ or Ar) at −20°C prevents decomposition.
  • Thiazole Oxidation : Use of mild oxidizing agents (e.g., MnO₂) avoids degradation of the thiazole ring.
  • Amine Protection : Temporary protection with tert-butoxycarbonyl (Boc) groups during coupling steps improves regioselectivity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring and the furo[2,3-c]pyridine moiety can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the thiazole ring or the furo[2,3-c]pyridine moiety. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound is structurally related to the broader class of N-substituted 2-(heteroaryl)thiazole-5-carboxamides. Key analogs include 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives , which share the thiazole-carboxamide core but differ in substituent groups (Table 1).

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Core Structure Substituent at Thiazole C2 Key Features
Target Compound Thiazole-5-carboxamide 2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl Furopyridine (oxygen-containing fused ring), ethyl linker
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole-5-carboxamide 4-pyridinyl Simple pyridine ring, direct attachment

Key Differences:

Furopyridine vs.

Ethyl Linker: The ethyl spacer in the target compound may increase conformational flexibility, possibly improving binding to deeper hydrophobic pockets in biological targets.

Biological Activity

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole moiety, which is known for its diverse biological activities. The compound's molecular formula is C15H16N2O3S, and it possesses a molecular weight of approximately 300.37 g/mol.

Biological Activities

The biological activities of this compound can be classified into several categories:

1. Antimicrobial Activity

Research indicates that derivatives of thiazole, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundCandida albicans8 µg/mL

2. Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against cancer cell lines.

Case Study:
In a study examining various thiazole compounds, it was found that those with electron-donating groups exhibited increased activity against breast cancer cell lines (MCF-7). The IC50 values for some derivatives were reported to be below 10 µM, indicating potent anticancer activity.

3. Anti-inflammatory Properties

Compounds containing thiazole rings have been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:
A study demonstrated that thiazole derivatives could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: Compounds like this often act as enzyme inhibitors, blocking pathways essential for microbial growth or cancer cell proliferation.
  • Receptor Binding: Interaction with specific receptors may modulate biological responses, contributing to their therapeutic effects.

Q & A

Q. How can the synthesis of 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., DMF for solubility) and stoichiometry of reagents (e.g., 1.1:1 molar ratio of alkylating agents to thiol intermediates). Introduce inert atmospheres to minimize oxidation and use catalytic bases like K₂CO₃ to enhance nucleophilic substitution efficiency . Intermediate purification via recrystallization (e.g., ethanol/dioxane mixtures) can improve purity . Monitor reaction progress using TLC or HPLC for real-time adjustments .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction (to resolve bond angles and spatial arrangement, as demonstrated for analogous thiazolo-pyrimidine derivatives) with ¹H/¹³C NMR (to verify proton environments and carbonyl groups) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like C=O and C-S-C stretches .

Q. How can researchers assess purity and detect impurities in synthesized batches?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Compare retention times against known standards. For impurities, employ LC-MS to identify byproducts (e.g., incomplete substitution or dimerization). Elemental analysis (C, H, N, S) validates stoichiometric consistency .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound’s biological activity?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing the methyl group on the thiazole ring or modifying the furopyridine moiety). Test these analogs against target enzymes (e.g., kinases) using enzyme inhibition assays. Correlate activity data with electronic (Hammett σ values) and steric (molecular docking) parameters . Prioritize substituents that enhance hydrogen bonding (e.g., methoxy or fluoro groups) based on crystallographic data .

Q. How to address contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer : Investigate substituent-specific effects using isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, electron-withdrawing groups on the benzylidene ring (e.g., nitro) may enhance target affinity but reduce solubility, leading to false negatives in cell-based assays . Validate discrepancies via orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. What strategies are effective for elucidating reaction mechanisms during synthesis?

  • Methodological Answer : Isolate and characterize intermediates (e.g., via ¹H NMR or X-ray crystallography) to map reaction pathways. For example, in thiazole-amide coupling, track intermediates like 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to confirm nucleophilic displacement steps . Kinetic studies under varying temperatures and solvent polarities can distinguish SN1 vs. SN2 mechanisms .

Q. How to validate analytical methods for quantifying this compound in complex biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS protocol with internal standardization (e.g., deuterated analogs). Perform spike-recovery experiments in serum or tissue homogenates to assess matrix effects. Establish linearity (R² > 0.99) across 3–4 orders of magnitude and limit of detection (LOD) < 1 ng/mL. Cross-validate with NMR for absolute quantification in purified samples .

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